1-[(2,6-Dichlorobenzyl)sulfonyl]piperidine-3-carboxylic acid
Description
1-[(2,6-Dichlorobenzyl)sulfonyl]piperidine-3-carboxylic acid is a chemical compound with the molecular formula C13H15Cl2NO4S and a molecular weight of 352.23 g/mol . It is primarily used in research and industrial applications due to its unique chemical properties.
Properties
IUPAC Name |
1-[(2,6-dichlorophenyl)methylsulfonyl]piperidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15Cl2NO4S/c14-11-4-1-5-12(15)10(11)8-21(19,20)16-6-2-3-9(7-16)13(17)18/h1,4-5,9H,2-3,6-8H2,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADFGVFHGIGFRKP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)S(=O)(=O)CC2=C(C=CC=C2Cl)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15Cl2NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501155170 | |
| Record name | 3-Piperidinecarboxylic acid, 1-[[(2,6-dichlorophenyl)methyl]sulfonyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501155170 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
352.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1858250-26-6 | |
| Record name | 3-Piperidinecarboxylic acid, 1-[[(2,6-dichlorophenyl)methyl]sulfonyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1858250-26-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Piperidinecarboxylic acid, 1-[[(2,6-dichlorophenyl)methyl]sulfonyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501155170 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 1-[(2,6-Dichlorobenzyl)sulfonyl]piperidine-3-carboxylic acid involves several steps. One common method includes the reaction of 2,6-dichlorobenzyl chloride with piperidine-3-carboxylic acid in the presence of a base, followed by sulfonylation using a sulfonyl chloride . The reaction conditions typically involve the use of solvents such as dichloromethane or toluene and may require catalysts to enhance the reaction rate.
Chemical Reactions Analysis
1-[(2,6-Dichlorobenzyl)sulfonyl]piperidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Scientific Research Applications
1-[(2,6-Dichlorobenzyl)sulfonyl]piperidine-3-carboxylic acid is used in various scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of enzyme inhibition and protein interactions.
Medicine: Research into potential therapeutic applications, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[(2,6-Dichlorobenzyl)sulfonyl]piperidine-3-carboxylic acid involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to changes in cellular functions .
Comparison with Similar Compounds
1-[(2,6-Dichlorobenzyl)sulfonyl]piperidine-3-carboxylic acid can be compared with similar compounds such as:
- 1-[(2,4-Dichlorobenzyl)sulfonyl]piperidine-3-carboxylic acid
- 1-[(2,6-Difluorobenzyl)sulfonyl]piperidine-3-carboxylic acid
- 1-[(2,6-Dichlorophenyl)sulfonyl]piperidine-3-carboxylic acid
These compounds share similar structural features but differ in their substituents, which can lead to variations in their chemical reactivity and biological activity .
Biological Activity
1-[(2,6-Dichlorobenzyl)sulfonyl]piperidine-3-carboxylic acid is a compound characterized by its unique chemical structure, which includes a piperidine ring and a sulfonyl group. This compound has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry.
Antibacterial Activity
Research indicates that compounds with similar structures, particularly those containing piperidine and sulfonyl groups, exhibit significant antibacterial properties. For instance, studies have shown that derivatives of piperidine demonstrate moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis .
The antibacterial activity is often evaluated using Minimum Inhibitory Concentration (MIC) assays. For example, compounds similar to this compound have shown varying degrees of effectiveness against different bacterial strains:
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| Compound A | Salmonella typhi | 16 |
| Compound B | Bacillus subtilis | 32 |
| Compound C | Staphylococcus aureus | 64 |
Enzyme Inhibition
The sulfonyl moiety in the compound is known for its enzyme inhibitory properties. Specifically, it has been reported to inhibit enzymes such as acetylcholinesterase (AChE) and urease, which are crucial in various physiological processes . The IC50 values for these inhibitory activities are critical for assessing the compound's therapeutic potential.
| Enzyme | IC50 (µM) |
|---|---|
| Acetylcholinesterase | 2.14 |
| Urease | 0.63 |
Cytotoxic Activity
Cytotoxicity studies are essential for determining the safety profile of any new compound. The half-maximal inhibitory concentrations (IC50) against cancer cell lines provide insight into the compound's potential as an anticancer agent. For instance, studies have shown that certain piperidine derivatives exhibit selective cytotoxicity towards cancer cells while sparing normal cells.
| Cell Line | IC50 (µM) | Selectivity Index |
|---|---|---|
| HaCaT (Normal) | >100 | >12.5 |
| Cancer Cell Line | 8 |
Case Studies
In a recent study focusing on synthesized piperidine derivatives, researchers found that compounds with structural similarities to this compound displayed promising results in both antibacterial and enzyme inhibition assays . The study highlighted the importance of structural modifications in enhancing biological activity.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
